Product packaging for Nanaomycin(Cat. No.:)

Nanaomycin

货号: B8674348
分子量: 302.28 g/mol
InChI 键: ZCJHPTKRISJQTN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Contextualization of Quinone Antibiotics in Biological Systems

Quinone antibiotics are a broad category of antimicrobial agents produced naturally, predominantly by bacteria of the genus Streptomyces. nih.govontosight.ai Their chemical structures typically feature a quinone moiety, which is a cyclic organic compound containing two carbonyl groups. This structural feature is often crucial for their biological activity, enabling them to participate in redox reactions or interact with biological targets. nih.gov Within biological systems, these compounds can exert their effects by various mechanisms, including the inhibition of nucleic acid synthesis, disruption of electron transport chains, or the generation of reactive oxygen species. nih.govrsc.orgnih.gov The diversity in structure and mechanism of action among quinone antibiotics contributes to their wide spectrum of activity against different microorganisms.

Historical Perspective on Nanaomycin Discovery and Initial Characterization

The nanaomycins were discovered during a screening program aimed at identifying antibiotics with activity against Mycoplasma gallisepticum. kitasato-u.ac.jpsatoshi-omura.info Isolated from the culture broth of the actinomycete strain OS-3966T, identified as Streptomyces rosa subsp. notoensis, the initial discovery yielded several related compounds, including nanaomycins A, B, C, D, and E. kitasato-u.ac.jpsatoshi-omura.infonih.gov this compound A was particularly noted early on for its potent inhibitory activity against fungi. kitasato-u.ac.jpsatoshi-omura.info Initial characterization involved determining their structures and evaluating their antimicrobial properties against a range of bacteria, fungi, and mycoplasmas. kitasato-u.ac.jpsatoshi-omura.infomedchemexpress.com this compound C was identified as an amide of this compound A. nih.gov

Overview of Research Trajectories for this compound and its Congeners

Research on this compound and its congeners has followed several trajectories since their initial discovery. Early research focused on their antimicrobial properties, particularly against fungi and mycoplasmas. kitasato-u.ac.jpsatoshi-omura.infomedchemexpress.com this compound A, for instance, was developed as a therapeutic agent for cattle dermatophytosis. satoshi-omura.infonih.gov Investigations into the mechanism of action revealed that nanaomycins can generate superoxide (B77818) radicals through redox cycling, which contributes to their antimicrobial activity. nih.govsatoshi-omura.info

More recent research has explored additional biological activities of nanaomycins, including their potential in cancer therapy. This compound A has been identified as a selective inhibitor of DNA methyltransferase 3B (DNMT3B), an enzyme involved in epigenetic regulation. apexbt.comnih.govmedchemexpress.comglpbio.comnih.gov This inhibition can lead to the reactivation of silenced tumor suppressor genes and inhibition of cancer cell proliferation. apexbt.comnih.govmedchemexpress.comglpbio.comnih.govresearchgate.net Studies have also investigated the effects of this compound A on the differentiation of human induced pluripotent stem cells into hepatoblasts. caymanchem.com Furthermore, some this compound congeners, including those with mycothiol-derived moieties like this compound H, I, and J, have shown epithelial-mesenchymal transition (EMT) inhibition activity, suggesting potential in invasive cancer therapy, although their antibacterial and cytotoxic activities may be weaker than this compound A. frontiersin.orgresearchgate.net The biosynthesis of nanaomycins from acetate (B1210297) units via a polyketide pathway has also been a subject of study. kitasato-u.ac.jpsatoshi-omura.infojst.go.jp

Research into the total synthesis of nanaomycins has been pursued by various groups. kitasato-u.ac.jpsatoshi-omura.info The conversion pathways between different this compound congeners, such as the enzymatic and non-enzymatic conversion of this compound D to A, E, and B, have also been investigated. kitasato-u.ac.jpsatoshi-omura.infojst.go.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O6 B8674348 Nanaomycin

3D Structure

Interactive Chemical Structure Model





属性

分子式

C16H14O6

分子量

302.28 g/mol

IUPAC 名称

2-(9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl)acetic acid

InChI

InChI=1S/C16H14O6/c1-7-13-10(5-8(22-7)6-12(18)19)15(20)9-3-2-4-11(17)14(9)16(13)21/h2-4,7-8,17H,5-6H2,1H3,(H,18,19)

InChI 键

ZCJHPTKRISJQTN-UHFFFAOYSA-N

SMILES

CC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O

规范 SMILES

CC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O

产品来源

United States

Origin and Biosynthetic Pathways of Nanaomycin

Producer Organisms and Ecological Niches of Nanaomycin

This compound is a member of the benzoisochromanquinone class of antibiotics. The initial discovery and isolation of nanaomycins A, B, C, D, and E were from the culture broth of a soil-dwelling actinomycete, strain OS-3966, which was identified as Streptomyces rosa subsp. notoensis. This microorganism was originally isolated from a soil sample in the Noto Peninsula of Japan. Actinomycetes, particularly those from the genus Streptomyces, are renowned for their ability to produce a vast array of secondary metabolites, including a majority of clinically useful antibiotics.

In their natural soil habitats, these microorganisms exist in complex communities where competition for resources is intense. The production of antibiotics like this compound is believed to confer a significant competitive advantage to the producing organism. By inhibiting the growth of competing bacteria and fungi, S. rosa subsp. notoensis can secure its ecological niche. The broad antimicrobial activity of this compound suggests its role as a chemical defense agent, contributing to the ecological fitness of the producer. Since the initial findings, numerous other this compound analogues have been isolated from the same strain, indicating a rich and complex biosynthetic capability.

Genetic Underpinnings of this compound Biosynthesis

The production of this compound is a genetically controlled process orchestrated by a series of enzymes encoded in a dedicated biosynthetic gene cluster (BGC). The study of this cluster provides insight into how the complex this compound molecule is assembled from simple precursors.

The this compound biosynthetic gene cluster, often referred to as the nan cluster, is a classic example of a type II polyketide synthase (PKS) system. Type II PKS clusters are responsible for synthesizing many aromatic polyketides in bacteria. The core of this system consists of genes encoding a minimal PKS, which typically includes a ketosynthase α (KSα), a chain length factor (KSβ), and an acyl carrier protein (ACP). These core enzymes work iteratively to assemble the polyketide backbone from acetate (B1210297) units.

Beyond the core PKS genes, the nan cluster contains a suite of genes encoding tailoring enzymes that modify the polyketide backbone to produce the final this compound structures. While a complete characterization of the entire cluster from S. rosa subsp. notoensis is not fully detailed in all literature, specific key tailoring enzymes have been identified and studied, revealing their critical roles in the later steps of biosynthesis. These genes and their corresponding enzymes are essential for the cyclization, oxidation, and reduction reactions that define the this compound family of compounds.

Table 1: Known Genes and Enzymes in this compound Biosynthesis

Gene (Putative) Enzyme Name Function
nanE This compound A monooxygenase Catalyzes the epoxidation of this compound A to form this compound E.
nanD This compound D reductase Catalyzes the conversion of this compound D to this compound A.

The biosynthesis of this compound is a multi-step enzymatic process that transforms simple carbon building blocks into complex bioactive molecules. The pathway begins with the assembly of a polyketide chain from eight acetate units by the type II PKS machinery. This linear chain is then folded and cyclized to form the characteristic aromatic ring system of the benzoisochromanquinone core.

Following the creation of the core structure, a series of post-PKS modifications occur, leading to the various this compound congeners. A key sequence of transformations has been elucidated:

This compound D to this compound A : This conversion is catalyzed by the enzyme this compound D reductase. The reaction is NADH-dependent and occurs under anaerobic conditions. It proceeds through a hydroquinone (B1673460) intermediate, which then non-enzymatically converts to this compound A through intramolecular electron transfer.

This compound A to this compound E : this compound A is converted to this compound E through an epoxidation reaction. This step is catalyzed by an O₂- and NADH-dependent monooxygenase, named NNM-A monooxygenase.

This compound E to this compound B : The final step in this sequence is the conversion of this compound E to this compound B. This is a reductive epoxide-opening reaction catalyzed by an enzyme tentatively named NNM-B synthetase, which requires NADH or NADPH.

This defined pathway highlights the intricate enzymatic logic that allows the organism to generate a suite of related compounds from a common precursor.

Table 2: Key Enzymatic Reactions in the this compound Pathway

Conversion Step Key Enzyme Cofactor(s) Required Reaction Type
This compound D → this compound A This compound D reductase NADH Reduction
This compound A → this compound E NNM-A monooxygenase O₂, NADH/NADPH Epoxidation (Oxidation)

Strategies for Biosynthetic Pathway Engineering and Yield Optimization of this compound

Improving the production yield of this compound and generating novel, potentially more effective analogues are key goals of biosynthetic engineering. Several strategies are commonly employed for natural products synthesized by Streptomyces.

One primary strategy is the manipulation of regulatory genes . Biosynthetic gene clusters often contain specific regulatory genes that control the expression of the entire pathway. Overexpressing a positive regulator or deleting a negative regulator can significantly increase the production of the target compound. For example, targeted manipulation of a pathway-specific regulator in the mitomycin C cluster led to a substantial increase in its production.

Another powerful technique is heterologous expression . This involves cloning the entire this compound gene cluster and introducing it into a different, more suitable host organism. Ideal hosts, such as Streptomyces albus or Streptomyces coelicolor, are often used because they grow faster, are easier to manipulate genetically, and may provide a richer supply of precursors for biosynthesis. This approach has been successfully used for many other complex natural products and can bypass native regulatory hurdles and facilitate yield optimization.

Finally, rational biosynthetic engineering and combinatorial biosynthesis offer routes to novel this compound derivatives. By using site-directed mutagenesis to alter the specificity of PKS enzymes or by introducing, deleting, or swapping tailoring enzymes (e.g., oxygenases, reductases), new analogues can be created. This approach was successfully used to generate novel derivatives of the antibiotic geldanamycin (B1684428) with superior pharmacological properties. Applying similar methods to the this compound pathway could yield new compounds with enhanced or novel biological activities.

Molecular Mechanisms of Action for Nanaomycin

DNA Intercalation and Topoisomerase Inhibition Dynamics by Nanaomycin

While some compounds with planar aromatic systems are known to intercalate into DNA, inserting between base pairs and disrupting the double helix structure, the primary reported mechanism for this compound A does not center on DNA intercalation or topoisomerase inhibition ijabbr.compatsnap.com. Instead, this compound A has been identified as a selective inhibitor of DNA methyltransferase 3B (DNMT3B) researchgate.netfrontiersin.orgapexbt.comcaymanchem.commedchemexpress.comnih.gov. DNA intercalation typically involves planar molecules sliding between base pairs, causing unwinding and elongation of the DNA helix, and can affect DNA supercoiling, which is crucial for processes like replication and transcription ijabbr.compatsnap.com. Topoisomerase enzymes manage DNA supercoiling, and their inhibition by intercalating agents can lead to DNA strand breaks patsnap.com. Although some studies mention this compound B potentially interfering with nucleic acid synthesis, the detailed dynamics of DNA intercalation or topoisomerase inhibition by this compound compounds are not extensively described in the provided search results, with the focus predominantly on DNMT3B inhibition for this compound A ontosight.ai.

RNA Polymerase Targeting and Transcriptional Disruption by this compound

This compound A has been shown to inhibit RNA biosynthesis in Staphylococcus aureus ncats.io. RNA polymerase is the enzyme responsible for transcribing genetic information from DNA into RNA, and its inhibition disrupts this essential process newtbdrugs.org. While the search results indicate this compound A's effect on RNA synthesis in bacteria, detailed mechanisms of how this compound directly targets RNA polymerase or the specific dynamics of transcriptional disruption are not elaborated upon ncats.io. Inhibition of bacterial RNA polymerase is a known strategy for antibacterial therapy, with different classes of antibiotics targeting various sites on the enzyme to block RNA extension, inhibit conformational changes, or interfere with DNA binding nih.govmdpi.com. The precise binding site or inhibitory mechanism of this compound on bacterial RNA polymerase is not detailed in the provided information.

Specificity of this compound Interaction with Nucleic Acids and Associated Enzymes

This compound A demonstrates notable specificity in its interactions, particularly with DNA methyltransferases. It is a selective inhibitor of DNMT3B, showing significantly greater potency against this enzyme compared to DNMT1 researchgate.netfrontiersin.orgapexbt.comcaymanchem.commedchemexpress.comnih.gov. This selectivity is attributed to specific hydrogen bonding and hydrophobic interactions that stabilize this compound A's binding to the catalytic site of DNMT3B frontiersin.orgscbt.comnih.gov. Molecular dynamics simulations have identified key interactions between this compound A and specific amino acid residues within DNMT3B, including Arg731, Arg733, Arg832, and the catalytic Cys651 nih.gov. These interactions are thought to influence the enzyme's conformational states and affect DNA methylation kinetics scbt.com. This compound A's inhibition of DNMT3B leads to a reduction in global DNA methylation levels and can reactivate the transcription of silenced tumor suppressor genes, such as RASSF1A researchgate.netfrontiersin.orgapexbt.comnih.govresearchgate.netglpbio.com. While this compound B is thought to interfere with nucleic acid synthesis, its specific enzymatic targets and interaction dynamics are less characterized compared to this compound A ontosight.ai. The specificity of nucleic acid interaction can refer to functional outcomes, such as inhibiting gene expression, rather than just hybridization capacity google.com.

Cellular Pathway Perturbations by this compound Beyond Nucleic Acid Metabolism

This compound's effects extend to cellular pathways beyond direct nucleic acid metabolism, influencing mitochondrial function, oxidative stress, and signal transduction.

Mitochondrial Electron Transport Chain Modulation by this compound

This compound A's mode of action in bacteria involves the inhibition of respiratory chain-linked NADH or flavin dehydrogenase researchgate.netncats.io. The mitochondrial electron transport chain (ETC) is a crucial system for energy production through oxidative phosphorylation, involving a series of protein complexes (Complexes I-IV) that transport electrons dntb.gov.uamdpi.com. Inhibition of components within the ETC can disrupt this process. While the specific complex or enzyme within the mammalian mitochondrial ETC targeted by this compound is not explicitly detailed in the provided results, its effect on respiratory chain-linked dehydrogenases in bacteria suggests a potential to interfere with electron transport and energy production researchgate.netncats.io. Inhibitors of ETC complexes, such as Antimycin A which targets Complex III, are known to affect cellular processes and can lead to increased superoxide (B77818) levels researchgate.netnih.gov.

Reactive Oxygen Species Generation and Oxidative Stress Induction by this compound

The mode of action of this compound A in bacteria is linked to its reduction by respiratory chain-linked enzymes, followed by rapid auto-oxidation by molecular oxygen, producing singlet molecular oxygen (O2−) ncats.io. This ability to generate reactive oxygen species (ROS) is related to its antimicrobial activity ncats.io. ROS generation can lead to oxidative stress, which can damage cellular components, including DNA, proteins, and lipids. While the generation of singlet molecular oxygen is noted in the context of bacterial activity, the extent and implications of ROS generation and oxidative stress induction by this compound in mammalian cells are not extensively detailed in the provided information. However, oxidative stress can perturb various cellular functions and signaling pathways.

Modulation of Signal Transduction Pathways by this compound in Cellular Models

This compound, specifically this compound K, has been shown to modulate signal transduction pathways, particularly the MAPK signaling pathway, in prostate cancer cell lines mdpi.comnih.gov. This compound K inhibits the phosphorylation of key components of the MAPK pathway, including Erk1/2, p38, and JNK nih.gov. It also reduces the expression of Ras, a protein that links PI3K/MAPK signaling nih.gov. The MAPK pathway is involved in various cellular processes, including growth, proliferation, and migration mdpi.comnih.gov. By inhibiting this pathway, this compound K can suppress cell proliferation and migration mdpi.comnih.gov. Additionally, this compound A has been shown to impact pathways related to cell cycle and stemness in multiple myeloma cells, likely through its inhibition of DNMT3B nih.gov. Signal transduction pathways involve a cascade of events initiated by the binding of a ligand to a receptor, leading to changes in cellular activity, including the regulation of gene expression and metabolic activity savemyexams.com.

Here is a table summarizing some key research findings on this compound's molecular mechanisms:

This compound CompoundTarget/PathwayObserved EffectCellular Model / OrganismReference
This compound ADNA Methyltransferase 3B (DNMT3B)Selective inhibition (IC50 = 500 nM)Biochemical assay frontiersin.orgapexbt.com
This compound AGlobal DNA MethylationReduction in methylation levelsHCT116, A549, HL60 cells researchgate.netapexbt.comresearchgate.net
This compound ARASSF1A tumor suppressor gene transcriptionReactivation of silenced transcriptionA549 cells researchgate.netapexbt.comresearchgate.net
This compound ARespiratory chain-linked enzymesInhibition of NADH or flavin dehydrogenaseBacteria (Staphylococcus aureus) researchgate.netncats.io
This compound ARNA biosynthesisInhibitionStaphylococcus aureus ncats.io
This compound AROS generationProduction of singlet molecular oxygen (O2−) via auto-oxidationBacteria ncats.io
This compound KMAPK signaling pathway (Erk1/2, p38, JNK)Inhibition of phosphorylationProstate cancer cell lines mdpi.comnih.gov
This compound KRas expressionReductionProstate cancer cell lines nih.gov
This compound ACell cycle and stemness-related programsAffects transcriptional programsMultiple myeloma cells nih.gov

Pre Clinical Biological Activities of Nanaomycin

Spectrum of Antimicrobial Efficacy of Nanaomycin in Vitro

This compound compounds have shown antimicrobial activity against various microorganisms in laboratory settings.

Antibacterial Activity of this compound Against Specific Pathogens

This compound A has demonstrated inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus, Bacillus cereus, and Streptococcus faecalis. Studies suggest that this compound A may interfere with cytoplasmic function or inhibit the coupling of oxidative phosphorylation in these bacteria, leading to secondary inhibition of protein, nucleic acids, and cell-wall peptidoglycan biosyntheses. nih.gov this compound D is also reported to have antibacterial activity. medchemexpress.com

Antifungal Efficacy of this compound Against Yeast and Filamentous Fungi

This compound derivatives, such as this compound A, B, and E, have shown activity against fungi and mycoplasmas. medchemexpress.comresearchgate.net Specifically, this compound E is noted for its activity against fungi. medchemexpress.commedchemexpress.com this compound A has also shown effectiveness in an experimental model of Trichophyton mentagrophytes infection in guinea pigs, where a topically applied formulation was effective in improving lesions and preventing fungal growth. apexbt.com

Antiviral Potency of this compound Against Select Viral Replicating Systems

While the primary focus of research has been on antibacterial and antifungal activities, some studies have explored other antimicrobial potential. This compound A has been shown to inhibit the in vitro growth of the human malaria parasite Plasmodium falciparum with an IC80 value of 33.1 nM. medchemexpress.comresearchgate.netmedchemexpress.com The antimalarial action of this compound A is suggested to involve heme-dependent radical generation. researchgate.netmedchemexpress.com

Antineoplastic Activities of this compound in Cellular and Pre-clinical Models

Research has indicated that this compound compounds possess antineoplastic activities, primarily investigated in various cancer cell lines and pre-clinical models.

Cytotoxicity Profiles of this compound Across Diverse Cancer Cell Lines

This compound A has demonstrated cytotoxicity against several human cancer cell lines. It showed cell viability inhibition in HCT116 (colorectal carcinoma), A549 (non-small cell lung cancer), and HL60 (acute myeloid leukemia) cells with IC50 values of 400 nM, 4100 nM, and 800 nM, respectively, after 72 hours of treatment. apexbt.commedchemexpress.comresearchgate.netresearchgate.netfrontiersin.org this compound A also exhibited dose-dependent anti-proliferative activity in soft-tissue sarcoma cell lines, including KP230, STSA-1, and STS-109. biorxiv.org

This compound K, another derivative, has shown cytotoxicity in prostate cancer cell lines (LNCaP, PC-3, and TRAMP-C2), significantly inhibiting their growth. nih.govauajournals.org In bladder cancer cell lines (KK47 and T24), this compound K inhibited cell growth, particularly in the presence of TGF-β. nih.gov It also demonstrated inhibitory effects on the proliferation of renal cell carcinoma cell lines (ACHN, Caki-1, and Renca), both with and without TGF-β, with dose-dependent inhibition observed. jst.go.jp

Here is a summary of this compound A's cytotoxicity against selected cancer cell lines:

Cell LineCancer TypeIC50 (nM)Reference
HCT116Colorectal Carcinoma400 apexbt.commedchemexpress.comresearchgate.netfrontiersin.org
A549Non-Small Cell Lung Cancer4100 apexbt.commedchemexpress.comresearchgate.netfrontiersin.org
HL60Acute Myeloid Leukemia800 apexbt.commedchemexpress.comresearchgate.netfrontiersin.org

Induction of Apoptosis and Cell Cycle Arrest Mechanisms by this compound in Malignant Cells

Studies have shown that this compound induces apoptosis and affects the cell cycle in cancer cells. This compound K has been reported to induce apoptosis in castration-resistant prostate cancer (CRPC) and non-CRPC cells through the Caspase-3 pathway. nih.govresearchgate.net In renal cell carcinoma ACHN cells, this compound K significantly increased early and late-stage apoptotic cell populations, particularly in the presence of TGF-β. jst.go.jp At the gene level, this compound K significantly upregulated the expression of Caspase-3, Caspase-8, and Caspase-9. jst.go.jp

This compound A has been shown to decrease genomic DNA methylation levels and induce apoptosis in human neuroblastoma cells. ingentaconnect.comeurekaselect.comnih.gov While this compound A treatment reduced global methylation levels and reactivated the transcription of the RASSF1A tumor suppressor gene in HCT116, A549, and HL60 cells, initial studies using IC50 concentrations did not show induction of caspase-3 and caspase-7 activities under those specific conditions. researchgate.netresearchgate.net

Inhibition of Angiogenesis and Metastasis by this compound in Pre-clinical Tumor Models

Pre-clinical studies have investigated the effects of this compound, particularly this compound K, on inhibiting metastasis, primarily through its impact on epithelial-mesenchymal transition (EMT). EMT is a crucial process involved in cancer cell invasion and migration researchgate.netjst.go.jp.

Research on prostate cancer cell lines (LNCaP, PC-3, and TRAMP-C2) demonstrated that this compound K inhibited cell migration in vitro nih.gov. Specifically, in TRAMP-C2 cells, this compound K suppressed wound healing, an indicator of cell migration nih.gov. The inhibition of migration by this compound K was shown to be mediated by the inhibition of Ras, Slug, and MAPK phosphorylation nih.gov. This compound K also suppressed or showed a tendency to suppress the expression of N-cadherin, Vimentin (B1176767), and Slug in these cell lines nih.gov. In vivo studies using a mouse prostate cancer model showed that intratumoral injection of this compound K inhibited tumor growth nih.gov. Immunohistochemical analysis of excised tumors revealed suppression of phospho-Erk1/2 and increased expression of E-cadherin and cleaved-Caspase3 nih.gov.

Studies in bladder cancer cell lines (KK47 and T24) also indicated that this compound K inhibited cell migration and induced apoptosis, particularly in the presence of TGF-β, an EMT inducer researchgate.net. This compound K increased the expression of E-cadherin and inhibited the expression of N-cadherin and vimentin in both cell lines researchgate.net. It also decreased the expression of Snail, Slug, phospho-p38, and phospho-SAPK/JNK, especially in T24 cells researchgate.net. Intratumoral administration of this compound K significantly inhibited tumor growth in both KK47 and T24 cells in a xenograft study researchgate.net.

In renal cell carcinoma (RCC) cell lines (ACHN and Caki-1), this compound K inhibited wound closure, suggesting an inhibitory effect on migration jst.go.jp. This compound K reversed the expression of genetic changes in EMT markers induced by TGF-β, increasing E-cadherin expression and decreasing N-cadherin and Vimentin expressions jst.go.jp. It also decreased the expression of Slug jst.go.jp. Animal experiments using a mouse RCC model showed that intratumor administration of this compound K significantly inhibited tumor growth jst.go.jp.

These findings suggest that this compound, particularly this compound K, exerts anti-metastatic effects in pre-clinical tumor models by inhibiting EMT and cell migration, potentially through modulating key signaling pathways and EMT-related proteins.

Here is a summary of the effects of this compound K on EMT markers and migration in different cancer cell lines:

Cancer Cell LineEffect on Migration/Wound HealingEffect on E-cadherin ExpressionEffect on N-cadherin ExpressionEffect on Vimentin ExpressionEffect on Slug Expression
TRAMP-C2 (Prostate)Suppressed wound healing nih.govIncreased expression observed in vivo nih.govSuppressed or tended to suppress expression nih.govSuppressed or tended to suppress expression nih.govSuppressed or tended to suppress expression nih.gov
KK47 (Bladder)Inhibited migration researchgate.netIncreased expression researchgate.netInhibited expression researchgate.netInhibited expression researchgate.netDecreased expression researchgate.net
T24 (Bladder)Inhibited migration researchgate.netIncreased expression researchgate.netInhibited expression researchgate.netInhibited expression researchgate.netDecreased expression researchgate.net
ACHN (Renal)Inhibited wound closure jst.go.jpIncreased expression jst.go.jpDecreased expression jst.go.jpDecreased expression jst.go.jpDecreased expression jst.go.jp
Caki-1 (Renal)Inhibited wound closure jst.go.jpNot explicitly mentioned in search resultsNot explicitly mentioned in search resultsNot explicitly mentioned in search resultsNot explicitly mentioned in search results

Immunomodulatory and Anti-inflammatory Properties of this compound in Experimental Systems

While the primary focus of the search results was on the anti-tumor and anti-metastatic properties of this compound, some information regarding its broader biological activities, including potential anti-inflammatory effects, was found.

Naphthoquinones, as a class of compounds that includes this compound, have been the subject of research due to their significant biological activities, including anti-inflammatory effects researchgate.net.

One study evaluated the anti-inflammatory activity of several compounds, including four new nanaomycins, by examining their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells researchgate.net. The specific results for the tested nanaomycins' anti-inflammatory activity were not detailed in the available snippet, other than the general mention of the evaluation being performed researchgate.net.

This compound A has been noted in the context of inflammation-related chemicals glpbio.com.

While the direct immunomodulatory effects of this compound were not extensively detailed in the search results, its role as a selective inhibitor of DNMT3B could indirectly influence immune responses. DNMT inhibitors can enhance the immunogenicity of tumor cells by upregulating major histocompatibility complex I (MHC-I), thereby improving the presentation of tumor-associated antigens (TAA) frontiersin.org. They can also promote the expression of cancer testis antigens, which assist cytotoxic T lymphocytes (CTL) in distinguishing tumor cells from healthy cells frontiersin.org.

Further detailed research findings specifically on the immunomodulatory and anti-inflammatory properties of this compound in experimental systems were limited in the provided search results.

Structure Activity Relationships Sar and Synthetic Analogs of Nanaomycin

Elucidation of Key Structural Determinants for Nanaomycin Bioactivity

The biological activities of nanaomycins are closely linked to their pyranonaphthoquinone core structure. tandfonline.comresearchgate.net This moiety is believed to be involved in their mechanism of action, particularly their ability to be reduced by cellular enzymes and subsequently generate reactive oxygen species, which contributes to their antimicrobial effects. satoshi-omura.info

For instance, studies on the antimalarial activity of this compound A suggest that its action involves heme-dependent radical generation, similar to artemisinin, a known antimalarial with a peroxide structure. nih.gov This indicates that the redox properties of the naphthoquinone core are likely critical for this activity.

Furthermore, this compound A has been identified as a selective inhibitor of DNA methyltransferase 3B (DNMT3B). nih.govacs.orgapexbt.comresearchgate.net Molecular modeling and docking studies have provided insights into the specific interactions between this compound A and the catalytic domain of DNMT3B. scielo.org.mxuniroma1.it These studies suggest that this compound A interacts with key amino acid residues within the enzyme's active site, such as Cys651, Arg731, Arg733, and Arg832, and that the presence of water molecules in the binding site can influence its binding affinity. scielo.org.mx The α,β-unsaturated carbonyl group of this compound A has been hypothesized to undergo a nucleophilic attack by the catalytic cysteine residue of DNMT3B, leading to inhibition. nih.gov

The stereochemistry of this compound also plays a significant role in its biological activity. This compound D, for example, is the enantiomer of kalafungin, another pyranonaphthoquinone antibiotic. tandfonline.comresearchgate.netnii.ac.jp Differences in stereochemistry between related compounds can lead to variations in their interactions with biological targets and, consequently, their biological profiles.

Design and Synthesis of this compound Derivatives and Analogs

The unique structure and promising biological activities of nanaomycins have motivated significant efforts in the design and synthesis of derivatives and analogs. tandfonline.comresearchgate.netresearchgate.netnii.ac.jprsc.orgacs.orgdigitalnz.org Synthetic strategies aim to create compounds with improved potency, selectivity, and potentially altered biological profiles.

Various synthetic routes have been developed for the total synthesis of nanaomycins and their analogs. tandfonline.comresearchgate.netresearchgate.netrsc.orgacs.orgdigitalnz.org These approaches often involve the construction of the pyranonaphthoquinone core and the introduction of appropriate substituents and stereochemistry. Examples include routes starting from naphthoquinone precursors or utilizing methodologies like asymmetric dihydroxylation and intramolecular cyclization reactions. researchgate.netrsc.orgdigitalnz.org

Semi-synthesis has also been employed, particularly for creating analogs like this compound K, which was semisynthesized using this compound E and L-ergothioneine. nih.gov This approach allows for targeted modifications of existing this compound structures.

The synthesis of dimeric pyranonaphthoquinones related to this compound A has also been explored, revealing compounds with potent topoisomerase II inhibitory properties. nih.gov

Impact of Chemical Modifications on this compound Efficacy and Selectivity

Chemical modifications to the this compound structure can significantly impact its biological activity, including efficacy and selectivity. nih.gov Subtle changes in substituents and stereochemistry can lead to altered interactions with biological targets.

For instance, this compound C, an amide of this compound A, exhibits strong activity against Gram-positive bacteria but weaker activity against fungi and mycoplasmas compared to this compound A. researchgate.netgoogle.com Acetylthis compound A, another derivative, shows strong activity against Gram-positive bacteria, fungi, and Mycoplasma gallisepticum, similar to this compound A. researchgate.netgoogle.com These examples highlight how modifications to the side chain can influence the spectrum of activity.

Modifications to the pyranonaphthoquinone core or the substituents on the aryl ring have been shown to be critical for activities such as topoisomerase II inhibition. nih.gov Synthetic pyranonaphthoquinone derivatives have sometimes shown greater potency as topoisomerase II inhibitors than the natural products themselves, emphasizing the potential for improving activity through targeted structural changes. nih.gov

The selectivity of this compound A towards DNMT3B over other DNMTs like DNMT1 has been attributed to specific interactions within the binding site that are not present with other isoforms. nih.gov Modifications aimed at enhancing or altering these specific interactions could lead to analogs with improved selectivity for particular DNMTs or other targets. While some studies initially reported this compound A as a specific DNMT3B inhibitor, more recent research indicates it also inhibits DNMT3A, albeit with different potency. researchgate.netacs.org This underscores the importance of comprehensive testing to fully understand the selectivity profile of this compound and its analogs.

This compound K, a this compound analog with an ergothioneine (B1671048) moiety, has demonstrated anti-tumor and epithelial-mesenchymal transition (EMT)-inhibitory effects on cancer cell lines. nih.govnih.gov This suggests that the addition of new functional groups can confer novel biological activities or enhance existing ones.

Structure-Based Drug Design Approaches for Enhanced this compound Congeners

Structure-based drug design (SBDD) approaches leverage the three-dimensional structures of biological targets to design and optimize drug candidates. drugdiscoverynews.comgardp.orgresearchgate.net This involves understanding the molecular interactions between a compound and its target to rationally design analogs with improved binding affinity, selectivity, and pharmacological properties. drugdiscoverynews.comgardp.org

For this compound, particularly in its role as a DNMT3B inhibitor, SBDD approaches have been applied to explore its binding mode and guide the design of enhanced congeners. scielo.org.mxuniroma1.it Molecular docking and dynamics simulations have been used to model the interaction of this compound A with the catalytic domain of DNMT3B. scielo.org.mxuniroma1.it These computational studies provide insights into the key residues involved in binding and the potential impact of structural modifications. scielo.org.mx

Although a crystal structure of human DNMT3B catalytic domain with this compound A may not be available, homology models based on related enzymes like DNMT3A have been utilized for docking studies. scielo.org.mx These models, combined with experimental data on the activity of this compound and its derivatives, can inform the design of new analogs.

SBDD can involve virtual screening of compound libraries to identify potential binders or de novo design, where new molecular structures are computationally generated to fit the target binding site. gardp.org By understanding the critical structural determinants of this compound's activity and utilizing computational tools, researchers can design and synthesize targeted libraries of this compound analogs with a higher probability of possessing desired biological properties. uniroma1.itnii.ac.jp Iterative cycles of design, synthesis, and experimental testing are essential in SBDD to refine the structures and optimize their activity and selectivity. drugdiscoverynews.comgardp.org

Data Table: Inhibitory Activity of this compound A on DNMTs

EnzymeIC50 (nM)Reference
DNMT3B500 nih.govapexbt.com
DNMT3B730 acs.org
DNMT3B-3L5090 acs.org
DNMT3A-3L9780 acs.org
DNMT1No activity reported (in silico screening) apexbt.comuniroma1.it
DNMT1Inhibitory activity observed (in vitro) acs.org

Note: IC50 values can vary depending on the experimental conditions and assay used.

Data Table: Biological Activities of this compound Derivatives

CompoundActivityReference
This compound AAntifungal, antibacterial (Gram-positive), anti-mycoplasma, antimalarial, DNMT3B inhibitor, induces apoptosis in cancer cells. satoshi-omura.infonih.govnih.govnih.govacs.orgapexbt.comresearchgate.net satoshi-omura.infonih.govnih.govnih.govacs.orgapexbt.comresearchgate.net
This compound CInhibits Gram-positive bacteria and mycoplasmas, weaker antifungal activity than this compound A. researchgate.netgoogle.com researchgate.netgoogle.com
Acetylthis compound AStrong activity against Gram-positive bacteria, fungi, and Mycoplasma gallisepticum. researchgate.netgoogle.com researchgate.netgoogle.com
This compound KAnti-tumor, EMT inhibitor on cancer cell lines. nih.govnih.gov nih.govnih.gov
This compound A methyl esterActivity against test microorganism. google.com google.com

Mechanisms of Resistance to Nanaomycin

Efflux Pump Mediated Resistance to Nanaomycin in Microorganisms

Efflux pumps are a common mechanism of antibiotic resistance in bacteria reactgroup.orgmdpi.com. These protein transporters located in the cell membrane actively pump antibiotic molecules out of the cell, thereby lowering the intracellular concentration of the drug below inhibitory levels reactgroup.orggardp.org. Overexpression of efflux pumps is a significant contributor to multidrug resistance in bacteria mdpi.com. While general mechanisms of efflux pump-mediated resistance are well-documented for various antibiotics reactgroup.orgmdpi.com, specific research detailing efflux pump-mediated resistance directly attributed to this compound in microorganisms is less extensively described in the provided search results. However, the general principle of efflux pumps contributing to resistance against various compounds, including xenobiotics and antibiotics, suggests this could be a potential mechanism for this compound resistance gardp.orgdntb.gov.uaresearchgate.net.

Target Site Modification and Bypass Mechanisms Conferring Resistance to this compound

Target site modification is a widely used bacterial mechanism of drug resistance where alterations in the structure of the drug's target reduce or eliminate its binding affinity mdpi.comresearchgate.netnih.gov. These modifications can result from spontaneous mutations in chromosomal genes encoding the target protein or through the acquisition of resistance genes from other organisms mdpi.comnih.govnzva.org.nz. Bypass mechanisms involve the microorganism developing alternative pathways or expressing alternative proteins that can fulfill the essential function inhibited by the antibiotic reactgroup.org.

Given that this compound A affects multiple cellular processes in bacteria, including the biosynthesis of protein, DNA, RNA, and cell wall peptidoglycan, as well as potentially interfering with oxidative phosphorylation nih.govncats.io, resistance could theoretically arise through modifications to the enzymes or structures involved in these processes. For instance, alterations in bacterial ribosomes could affect protein synthesis inhibition, or changes in enzymes involved in DNA or RNA synthesis could confer resistance nih.govnih.gov. Modifications to cell wall synthesis machinery could also play a role nih.govebi.ac.uk. While the provided searches highlight target modification as a general resistance mechanism for antibiotics targeting DNA gyrase, RNA polymerase, and penicillin-binding proteins mdpi.comresearchgate.netnih.govnzva.org.nzebi.ac.uk, specific instances of target site modification conferring resistance to this compound require further detailed investigation.

Enzymatic Inactivation Strategies of this compound in Microorganisms

Enzymatic inactivation is another effective strategy employed by bacteria to resist antibiotics mdpi.comebi.ac.uk. This involves the production of enzymes that chemically modify or degrade the antibiotic molecule, rendering it inactive mdpi.comebi.ac.uk. Examples include beta-lactamases that hydrolyze the beta-lactam ring of penicillin and cephalosporins ebi.ac.uk.

The search results mention the enzymatic conversion of this compound D into epoxy-Nanaomycin D by the ActVA-ORF5/ActVB system in Streptomyces albus, although the efficiency was low researchgate.net. This suggests that enzymatic modification of this compound is possible in microorganisms. While this specific example relates to biosynthesis or modification within a producing organism, it illustrates the potential for enzymatic alteration of the this compound structure. Further research is needed to identify if microorganisms that are targets of this compound produce enzymes that specifically inactivate or modify it as a resistance mechanism.

Advanced Analytical Methodologies for Nanaomycin Research

Chromatographic Separation Techniques for Nanaomycin Isolation and Quantification in Research Samples

Chromatographic techniques are indispensable for the isolation and quantification of this compound and its analogs from various research samples, such as fermentation broths or biological matrices. These methods leverage the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. researchgate.net High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are prominent techniques employed for this purpose due to their high sensitivity, accuracy, and ability to handle complex mixtures. mdpi.comslideshare.net

HPLC and UPLC coupled with detectors such as UV/Vis or mass spectrometry (MS) are commonly used for the analysis of Nanaomycins. UV/Vis detection is suitable for compounds like this compound that possess chromophores, allowing for their detection based on light absorption at specific wavelengths. azooptics.cominflibnet.ac.inlibretexts.org Mass spectrometry, particularly LC-MS/MS, provides higher selectivity and sensitivity, enabling the identification and quantification of Nanaomycins even at low concentrations in complex biological samples. metwarebio.comnih.gov This is particularly useful for analyzing metabolites or studying the compound in cellular extracts.

Chromatographic methods have been successfully applied to isolate this compound A and B from culture filtrates using techniques like silica (B1680970) gel chromatography. researchgate.net Improved chromatographic techniques have also led to the separation and characterization of various this compound derivatives. researchgate.netmurdoch.edu.au

Spectroscopic Approaches for Mechanistic Studies Involving this compound (e.g., ligand-target interactions, DNA binding kinetics)

Spectroscopic techniques play a crucial role in elucidating the mechanisms by which this compound interacts with its biological targets, including studies of ligand-target interactions and DNA binding kinetics. These methods provide information about the structural changes, binding affinities, and dynamics of these interactions.

UV-Vis absorption spectroscopy is a widely used technique to study the interaction of small molecules with biomolecules like DNA. Changes in the UV-Vis spectrum, such as shifts in absorbance maxima (bathochromic or hypsochromic shifts) and changes in absorbance intensity (hyperchromism or hypochromism), can indicate binding and provide insights into the mode of interaction, such as intercalation or electrostatic binding. nih.govresearchgate.netscielo.org.za

Fluorescence spectroscopy is another powerful tool for studying molecular interactions. Changes in fluorescence intensity, wavelength shifts, or fluorescence lifetimes upon binding can provide information about binding events, affinity, and kinetics. semanticscholar.orgnih.gov While direct studies on this compound's intrinsic fluorescence for interaction studies were not explicitly detailed in the search results, fluorescence-based assays are commonly used in mechanistic studies, for example, by using fluorescent probes that are displaced upon ligand binding or by monitoring changes in the fluorescence of a labeled target molecule. semanticscholar.org

Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for determining the structure of this compound and its derivatives, as well as for investigating their interactions with targets at atomic resolution. ox.ac.ukwikipedia.org 1D and 2D NMR techniques, such as COSY and NOESY, can provide detailed information about the connectivity and spatial proximity of atoms, which is essential for understanding how this compound binds to proteins or nucleic acids. ox.ac.ukwikipedia.org Comprehensive NMR spectroscopic data analysis has been used to establish the structures of new Nanaomycins. researchgate.net

Research findings indicate that this compound A can selectively inhibit DNA methyltransferase 3B (DNMT3B) and reactivate silenced tumor suppressor genes. researchgate.netapexbt.com Computational molecular docking studies, often complemented by spectroscopic data, have been used to demonstrate that this compound A binds to the active site of DNMT3B. biorxiv.orgacs.org

Bioanalytical Assays for this compound Cellular Uptake and Metabolism Studies in Vitro

Bioanalytical assays are essential for understanding how this compound is taken up by cells and how it is metabolized. These studies are typically conducted in vitro using cell lines and provide crucial data on the compound's cellular pharmacokinetics.

Cellular uptake studies often involve incubating cells with this compound and then quantifying the intracellular concentration of the compound over time. This can be achieved using chromatographic methods like UPLC-MS/MS, which can accurately quantify the compound in cell lysates. metwarebio.commdpi.com

Metabolism studies in vitro commonly utilize cell cultures or cellular fractions (e.g., microsomes) to identify and quantify this compound metabolites. LC-MS/MS is a key technique for these studies due to its ability to separate and identify structurally similar compounds and their transformation products. metwarebio.comnih.gov By analyzing samples over time after incubation with this compound, researchers can track the disappearance of the parent compound and the appearance of metabolites.

Emerging Research Avenues and Future Prospects for Nanaomycin

Synergistic Combinatorial Strategies of Nanaomycin in Pre-clinical Models

Pre-clinical research is actively investigating the potential of this compound, particularly this compound A, in combination therapies to enhance efficacy and potentially overcome resistance in various disease models. This compound A has been identified as a selective inhibitor of DNA methyltransferase 3B (DNMT3B). nih.govmdpi.com Aberrant DNA methylation patterns, including promoter hypermethylation of tumor suppressor genes, are frequently observed in cancer. researchgate.net By inhibiting DNMT3B, this compound A can induce genomic demethylation and reactivate the transcription of silenced tumor suppressor genes, such as RASSF1A. nih.govmdpi.comresearchgate.net This mechanism provides a rationale for combining this compound A with other therapeutic agents.

Studies have explored the synergistic effects of combining DNMT inhibitors with other anti-cancer drugs or epigenetic modifiers. While the provided search results specifically mention the combination of actinomycin-D with dimethylamino-parthenolide in pancreatic cancer cells as an example of synergistic inhibition nih.gov, the principle of combining agents with complementary mechanisms is highly relevant to this compound research. Given this compound A's role in reversing gene silencing via DNMT3B inhibition, its combination with conventional chemotherapies, targeted therapies, or immunotherapies that are affected by methylation status could lead to enhanced anti-tumor responses in pre-clinical models. Future research is likely to focus on identifying optimal drug combinations and understanding the underlying molecular mechanisms of synergy in specific cancer types.

Repurposing and Novel Therapeutic Indications Exploration for this compound

Drug repurposing, the process of finding new uses for existing drugs, is a valuable strategy for accelerating drug development. nih.gov this compound, initially identified as an antibiotic nih.govresearchgate.net, is being explored for novel therapeutic indications, primarily in the context of epigenetic modulation. This compound A's selective inhibition of DNMT3B has positioned it as a potential therapeutic agent for cancers where DNMT3B is overexpressed or contributes to disease progression. nih.govmdpi.combiorxiv.org Pre-clinical studies have shown that this compound A can inhibit the growth of various human tumor cell lines, including colon, lung, and bone marrow cells, and induce apoptosis. nih.govresearchgate.net It has also shown potency against undifferentiated pleomorphic sarcoma (UPS) cells in vitro. biorxiv.org

Beyond oncology, emerging research suggests potential roles for other this compound congeners. For instance, this compound E has been shown to inhibit NLRP3 inflammasome activation by preventing mitochondrial dysfunction, indicating a potential application in the treatment of inflammatory diseases mediated by this pathway. medchemexpress.com this compound K has demonstrated anti-cancer activity in prostate cancer cell lines by suppressing the MAPK signaling pathway. mdpi.com These findings highlight the diverse biological activities within the this compound family and the potential for exploring different congeners for various therapeutic applications. Repurposing efforts are likely to continue exploring the activity of this compound and its derivatives in a range of diseases characterized by epigenetic dysregulation or other relevant molecular pathways.

Addressing Challenges and Future Directions in this compound Research and Development

Despite the promising pre-clinical findings, several challenges need to be addressed for the successful translation of this compound into clinical applications. One significant challenge highlighted in research is the potential for systemic toxicity observed with some this compound congeners, such as this compound A, in in vivo models. biorxiv.org This underscores the need for strategies to improve the therapeutic index, potentially through targeted delivery systems as discussed earlier.

Another challenge in targeting epigenetic enzymes like DNMTs is the potential for global epigenetic changes, which could lead to unintended consequences, including the activation of oncogenes. researchgate.net While this compound A is described as a selective DNMT3B inhibitor nih.govmdpi.com, further detailed characterization of its specificity and off-target effects is crucial. nih.govbiorxiv.org Future research needs to focus on comprehensive profiling of the epigenetic and transcriptomic changes induced by this compound to fully understand its impact on gene expression.

Further characterization of the different this compound congeners and their specific mechanisms of action is also essential. While this compound A's role as a DNMT3B inhibitor is relatively well-studied, the targets and activities of other congeners like this compound B, C, D, E, K, L, M, N, P, and R require further investigation to fully explore their therapeutic potential.

Future directions in this compound research include:

Developing targeted delivery systems to enhance efficacy and reduce toxicity.

Conducting comprehensive pre-clinical studies to evaluate the efficacy and safety of this compound and its derivatives in relevant disease models, both as monotherapies and in combination with other agents.

Further elucidating the specific molecular targets and downstream effects of different this compound congeners.

Investigating the pharmacokinetic and pharmacodynamic properties of this compound in detail.

Exploring the potential of synthetic analogs of this compound with improved potency, selectivity, and safety profiles.

Addressing these challenges through rigorous scientific investigation will be critical for determining the future role of this compound in treating various diseases.

常见问题

Basic Research Questions

Q. What established methodologies are recommended for synthesizing Nanaomycin and verifying its purity?

  • Answer : this compound synthesis typically involves fermentation or semi-synthetic modification. Purity verification requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. Quantification can be achieved via mass spectrometry (MS) coupled with calibration curves using a certified reference standard. Ensure protocols align with reproducibility guidelines, such as detailing reaction conditions, purification steps, and instrument parameters in the Methods section .

Q. Which in vitro assays are most reliable for evaluating this compound’s antibacterial activity?

  • Answer : Minimum inhibitory concentration (MIC) assays using broth microdilution (CLSI M07-A11 guidelines) are standard. Time-kill kinetics studies (0–24 hours) at 2× and 4× MIC values can assess bactericidal vs. bacteriostatic effects. Include positive controls (e.g., erythromycin for Gram-positive bacteria) and validate results across ≥3 biological replicates. Report data using log₁₀ reduction in colony-forming units (CFUs) to ensure comparability across studies .

Q. What spectroscopic techniques are essential for characterizing this compound’s structural integrity post-synthesis?

  • Answer : Fourier-transform infrared spectroscopy (FT-IR) identifies functional groups (e.g., hydroxyl, ketone), while ¹H/¹³C NMR confirms stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight (±1 ppm). For stability studies, monitor degradation products using ultra-HPLC (UHPLC) with tandem MS. Cross-reference spectral data with published libraries (e.g., Antibase or SciFinder) to ensure consistency .

Advanced Research Questions

Q. How should researchers design dose-response experiments to evaluate this compound’s efficacy against antibiotic-resistant strains while minimizing cytotoxicity?

  • Answer : Use a tiered approach:

  • Step 1 : Screen resistant isolates (e.g., methicillin-resistant Staphylococcus aureus [MRSA]) across a logarithmic concentration range (0.5–128 µg/mL) to determine MIC₅₀.
  • Step 2 : Assess cytotoxicity in mammalian cell lines (e.g., HEK293) via MTT assays at equivalent concentrations.
  • Step 3 : Calculate selectivity indices (SI = IC₅₀/MIC₅₀) to prioritize candidates with SI >10. Include statistical power analysis (α = 0.05, β = 0.2) to ensure sample adequacy .

Q. What strategies resolve contradictions in reported data on this compound’s stability under varying storage conditions?

  • Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation kinetics via Arrhenius modeling. Compare results to conflicting studies by standardizing buffers (e.g., phosphate vs. Tris), excipients, and analytical methods. Use multivariate regression to identify critical factors (e.g., pH, light exposure) and validate findings via inter-laboratory reproducibility trials .

Q. How can omics data (transcriptomics/proteomics) be integrated to elucidate this compound’s molecular mode of action?

  • Answer :

  • Transcriptomics : Perform RNA sequencing on treated vs. untreated bacteria (e.g., Streptomyces spp.) to identify differentially expressed genes (DEGs). Use pathway enrichment tools (KEGG, GO) to map targets.
  • Proteomics : Apply LC-MS/MS with label-free quantification to detect protein abundance changes. Validate hits via CRISPR-Cas9 knockouts or fluorescence-based binding assays.
  • Integration : Use bioinformatics pipelines (e.g., STRING, Cytoscape) to construct interaction networks and prioritize hub nodes for functional validation .

Q. What statistical approaches are optimal for analyzing synergistic effects between this compound and other antibiotics?

  • Answer : Employ checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Synergy is defined as FICI ≤0.5. Use Bliss independence or Loewe additivity models for dose-response surface analysis. Validate with time-kill curves and apply mixed-effects ANOVA to account for strain variability. Report 95% confidence intervals for all FICI values .

Methodological Considerations

  • Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal) by detailing experimental parameters (pH, temperature, solvent batches) in supplementary materials .
  • Data Contradictions : Address discrepancies via meta-analysis (PRISMA guidelines) and sensitivity analysis to identify confounding variables (e.g., assay endpoints, bacterial inoculum size) .
  • Ethical Standards : Ensure animal studies follow ARRIVE guidelines; disclose conflicts of interest in Acknowledgments .

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